7-[(2-chlorobenzyl)amino]-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
Molecular Structure Analysis
Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . The specific molecular structure analysis for “7-[(2-chlorobenzyl)amino]-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is not explicitly mentioned in the resources I have.Scientific Research Applications
Antimicrobial Activities
Pyrimido[4,5-d]pyrimidine derivatives have been studied for their potential antimicrobial properties. For instance, certain derivatives have been synthesized and evaluated for their effectiveness against various microbial strains, contributing to the development of new antimicrobial agents .
Anticancer Activities
These compounds have shown promise in anticancer research. They have been tested for antiproliferative activity against different human cancer cell lines, such as liver, colon, lung, and breast cancer cells . This highlights their potential as chemotherapeutic agents.
Anti-inflammatory Activities
Some pyrimido[4,5-d]pyrimidine derivatives have been identified as inhibitors of lipoxygenase (LOX), an enzyme involved in the inflammatory process. Their potential antioxidant and anticancer activity has also been noted .
Neurological Disorder Treatment
Derivatives of pyrimido[4,5-d]pyrimidine have been explored for their potential in treating neurological disorders such as Alzheimer’s disease due to their pharmacological activities .
Synthetic Methodologies
The synthesis of pyrimido[4,5-d]pyrimidine derivatives itself is a significant area of research. Novel synthetic routes and reactions are being developed to create these compounds with various substituents, which can lead to discovering new drugs with enhanced efficacy .
Each of these fields presents a unique application of pyrimido[4,5-d]pyrimidine derivatives and contributes to the advancement of scientific research in medicinal chemistry.
MDPI - Synthesis and Antimicrobial Activities MDPI - Novel Pyrimidine Derivatives as LOX Inhibitors Springer - Biological potential of pyrimidine derivatives Springer - Synthesis of novel pyrimido[4,5-d]pyrimidine derivatives Academia.edu - Synthesis, reactions, and applications of pyrimidine derivatives
properties
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-6-cyclopentyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c19-14-8-4-1-5-11(14)9-20-17-21-10-13-15(22-17)23-18(26)24(16(13)25)12-6-2-3-7-12/h1,4-5,8,10,12H,2-3,6-7,9H2,(H2,20,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUYBSAPLCWURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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